molecular formula C32H24O10 B13826765 6-[4-[(2S)-5,7-dihydroxy-6-methyl-4-oxo-2,3-dihydrochromen-2-yl]phenoxy]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one

6-[4-[(2S)-5,7-dihydroxy-6-methyl-4-oxo-2,3-dihydrochromen-2-yl]phenoxy]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one

Cat. No.: B13826765
M. Wt: 568.5 g/mol
InChI Key: KFJPGGGJZYXVJH-DEOSSOPVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-[4-[(2S)-5,7-dihydroxy-6-methyl-4-oxo-2,3-dihydrochromen-2-yl]phenoxy]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one is a complex organic molecule belonging to the class of flavonoid compounds These compounds are known for their diverse biological activities and are often found in various plants

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-[(2S)-5,7-dihydroxy-6-methyl-4-oxo-2,3-dihydrochromen-2-yl]phenoxy]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one typically involves multiple steps, including the formation of chromenone rings and the introduction of hydroxyl and methoxy groups. Common synthetic routes may involve:

    Formation of Chromenone Rings: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Hydroxyl Groups: Hydroxyl groups can be introduced through hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.

    Methoxylation: Methoxy groups can be introduced using methylating agents like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-[4-[(2S)-5,7-dihydroxy-6-methyl-4-oxo-2,3-dihydrochromen-2-yl]phenoxy]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield hydroxylated derivatives.

Scientific Research Applications

6-[4-[(2S)-5,7-dihydroxy-6-methyl-4-oxo-2,3-dihydrochromen-2-yl]phenoxy]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one: has various scientific research applications, including:

    Chemistry: Used as a precursor for synthesizing other complex organic molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and cardiovascular disorders.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 6-[4-[(2S)-5,7-dihydroxy-6-methyl-4-oxo-2,3-dihydrochromen-2-yl]phenoxy]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can scavenge free radicals, providing antioxidant effects. Additionally, it may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties.

Comparison with Similar Compounds

Similar Compounds

    Quercetin: A flavonoid with similar antioxidant properties.

    Kaempferol: Another flavonoid known for its anti-inflammatory effects.

    Luteolin: A flavonoid with potential anticancer properties.

Uniqueness

6-[4-[(2S)-5,7-dihydroxy-6-methyl-4-oxo-2,3-dihydrochromen-2-yl]phenoxy]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one: is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties. Its dual chromenone rings and multiple hydroxyl and methoxy groups make it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C32H24O10

Molecular Weight

568.5 g/mol

IUPAC Name

6-[4-[(2S)-5,7-dihydroxy-6-methyl-4-oxo-2,3-dihydrochromen-2-yl]phenoxy]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one

InChI

InChI=1S/C32H24O10/c1-15-20(34)11-25-28(30(15)37)21(35)12-24(41-25)17-5-9-19(10-6-17)40-32-27(39-2)14-26-29(31(32)38)22(36)13-23(42-26)16-3-7-18(33)8-4-16/h3-11,13-14,24,33-34,37-38H,12H2,1-2H3/t24-/m0/s1

InChI Key

KFJPGGGJZYXVJH-DEOSSOPVSA-N

Isomeric SMILES

CC1=C(C2=C(C=C1O)O[C@@H](CC2=O)C3=CC=C(C=C3)OC4=C(C=C5C(=C4O)C(=O)C=C(O5)C6=CC=C(C=C6)O)OC)O

Canonical SMILES

CC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=C(C=C3)OC4=C(C=C5C(=C4O)C(=O)C=C(O5)C6=CC=C(C=C6)O)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.